tert-Butyl 3-oxocyclohexanecarboxylate

Description

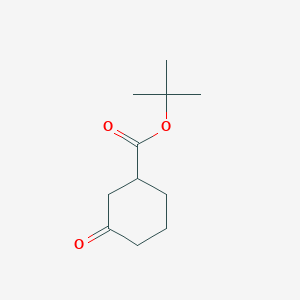

tert-Butyl 3-oxocyclohexanecarboxylate is a cyclohexane derivative featuring a ketone group at the 3-position and a tert-butyl ester moiety. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity profile. The tert-butyl group provides steric bulk, which can influence reaction selectivity and protect functional groups during multi-step syntheses .

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

tert-butyl 3-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8H,4-7H2,1-3H3 |

InChI Key |

TWBMLORALDTNRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC(=O)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-oxocyclohexanecarboxylate with structurally related esters and carbamates, focusing on molecular features, reactivity, and applications.

Structural Analogs in Cyclohexane and Cyclobutane Systems

Table 1: Key Structural and Chemical Properties of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Features |

|---|---|---|---|---|---|

| tert-Butyl 3-oxocyclobutanecarboxylate | 145549-76-4 | C₉H₁₄O₃ | 170.21 | 0.94 | Cyclobutane ring; higher ring strain |

| Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 | C₉H₁₄O₃ | 170.21 | 0.91 | Ethyl ester; flexible cyclohexane ring |

| tert-Butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | C₁₁H₁₉NO₃ | 213.28 | 0.98 | Carbamate group; tert-butyl protection |

| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | C₉H₁₄O₃ | 170.21 | 0.91 | Ketone at 4-position; ethyl ester |

Key Observations:

- Ester Group Influence : Ethyl esters (e.g., CAS 33668-25-6) lack the steric hindrance of tert-butyl groups, making them more reactive in nucleophilic acyl substitutions but less stable under acidic conditions .

- Positional Isomerism : The ketone group’s position (3- vs. 4-oxo) alters electronic and steric environments. For example, 4-oxocyclohexanecarboxylates may exhibit different conformational preferences in synthesis .

- Carbamate vs. Ester : Carbamate derivatives (e.g., CAS 885280-38-6) introduce a nitrogen atom, enabling hydrogen bonding and altering solubility and biological activity .

Reactivity and Stability

- Steric Effects : The tert-butyl group in carboxylates reduces susceptibility to hydrolysis compared to ethyl esters, enhancing stability in protic solvents .

- Ketone Reactivity: The 3-oxo group participates in keto-enol tautomerism, enabling condensation reactions (e.g., Knoevenagel or Claisen). This reactivity is shared across oxocyclohexane derivatives .

- Thermal Stability : Cyclohexane-based esters generally exhibit higher thermal stability than cyclobutane analogs due to reduced ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.